molecular formula C13H15N3O3S B6967472 N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide

N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide

Cat. No.: B6967472
M. Wt: 293.34 g/mol
InChI Key: SFTZZAGYAFIWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide is a compound that features an imidazolidinone ring, a phenylsulfanyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide typically involves the formation of the imidazolidinone ring followed by the introduction of the phenylsulfanyl group and the butanamide moiety. One common method involves the cyclization of a substituted ethylenediamine with carbonyldiimidazole to form the imidazolidinone ring. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl halide. Finally, the butanamide moiety is attached through an amide bond formation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The imidazolidinone ring and phenylsulfanyl group play crucial roles in its binding affinity and specificity .

Properties

IUPAC Name

N-(2,4-dioxoimidazolidin-1-yl)-2-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-2-10(20-9-6-4-3-5-7-9)12(18)15-16-8-11(17)14-13(16)19/h3-7,10H,2,8H2,1H3,(H,15,18)(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTZZAGYAFIWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN1CC(=O)NC1=O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.